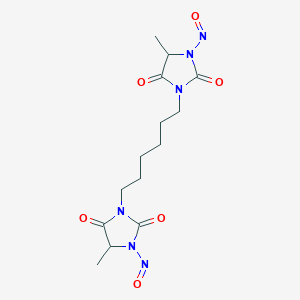
3,3'-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two imidazolidine rings connected by a hexane chain, with nitroso and methyl groups attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) typically involves the reaction of 1,6-dibromohexane with 1-ethylimidazole under controlled conditions. The reaction is carried out in a solvent such as methylbenzene at elevated temperatures (80-90°C) for several hours. The resulting product is then purified through filtration and washing with solvents like ethyl acetate and diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines.
Substitution: The imidazolidine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the imidazolidine rings.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as a stabilizer in polymer production and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. The nitroso groups can interact with nucleophilic sites in biomolecules, leading to modifications that affect their function. The compound may also act as a radical scavenger, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: A primary antioxidant used for stabilizing polymers, especially polyamides.
BV6: An inhibitor of apoptosis proteins, used in cancer research.
Uniqueness
3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) is unique due to its dual imidazolidine structure and the presence of nitroso groups, which confer distinct chemical reactivity and potential biological activity. Unlike Irganox 1098, which is primarily used as an antioxidant, this compound has broader applications in scientific research and potential therapeutic uses.
Properties
CAS No. |
62535-39-1 |
|---|---|
Molecular Formula |
C14H20N6O6 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
5-methyl-3-[6-(4-methyl-3-nitroso-2,5-dioxoimidazolidin-1-yl)hexyl]-1-nitrosoimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H20N6O6/c1-9-11(21)17(13(23)19(9)15-25)7-5-3-4-6-8-18-12(22)10(2)20(16-26)14(18)24/h9-10H,3-8H2,1-2H3 |
InChI Key |
GEHTVNZJSKURFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1N=O)CCCCCCN2C(=O)C(N(C2=O)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















